Introduction: Navigating the Nomenclature of Indole-Propanoic Acids
Introduction: Navigating the Nomenclature of Indole-Propanoic Acids
An In-depth Technical Guide to 2-(1H-indol-3-yl)propanoic Acid and its Isomers for Researchers and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] When functionalized with a propanoic acid moiety, it gives rise to a family of compounds with significant biological activities. The query "2-(1H-indol-3-yl)propanoic acid" specifies a precise substitution pattern. However, the most extensively studied and biologically relevant isomer is Indole-3-propionic acid (IPA) , also known as 3-(1H-indol-3-yl)propanoic acid. Furthermore, the essential amino acid L-Tryptophan is chemically named (2S)-2-amino-3-(1H-indol-3-yl)propanoic acid.[2][3][4][5]
This guide will focus primarily on the properties, synthesis, and biological significance of Indole-3-propionic acid (IPA), a key metabolite produced by the gut microbiota, while also providing context for its related isomers. This focus is intended to provide the most utility to researchers in drug development, as IPA has garnered significant attention for its therapeutic potential.
Chemical Identity and Physicochemical Properties
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value | Source |
| IUPAC Name | 3-(1H-indol-3-yl)propanoic acid | [6] |
| Synonyms | Indole-3-propionic acid, IPA, NSC 3252 | [7][8][9] |
| CAS Number | 830-96-6 | [7][8][9] |
| Molecular Formula | C11H11NO2 | [8][9] |
| Molecular Weight | 189.21 g/mol | [8] |
| Appearance | Off-white to yellow solid | [8] |
| Melting Point | 130-136 °C | [8] |
| Solubility | Slightly soluble in water. Soluble in hot alcohol and alkali hydroxides. | [2][10] |
| pKa (acidic) | ~4.8 | [6] |
| LogP | ~2.04 - 2.15 | [6] |
Synthesis of Indole-Propanoic Acid Derivatives
The synthesis of indole-propanoic acid derivatives is a topic of significant interest for creating novel therapeutic agents. A common strategy involves the modification of the indole core. For instance, a robust synthesis for 4- and 6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives has been developed, which can be achieved through a Japp–Klingemann condensation followed by a Fischer indole synthesis.[11]
Another approach involves the reaction of an appropriately substituted indole with a Michael acceptor. For example, the synthesis of 3-(2-(naphthalen-2-yl)-1H-indol-3-yl)-3-phenylpropanoic acid was achieved by the addition of 2-naphthylindole to a 5-benzylidene-Meldrum's acid derivative, catalyzed by titanium(IV) chloride.[12]
Below is a generalized workflow for the synthesis of certain indole-propanoic acid derivatives.
Caption: Generalized workflow for synthesizing substituted indole-propanoic acids.
Experimental Protocol Example: Synthesis of 3-(2-(naphthalen-2-yl)-1H-indol-3-yl)-3-phenylpropanoic acid[12]
-
To a solution of titanium(IV) chloride (1.0 eq.) in N,N-dimethylformamide (DMF), add 5-benzylidene-2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq.).
-
Add 2-naphthylindole (1.0 eq.) to the reaction mixture.
-
Heat the mixture at reflux (150 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the resulting intermediate undergoes thermal decomposition and decarboxylation to yield the final product.
-
The crude product is then purified, typically by column chromatography, to afford the desired indolylpropionic acid.
Biological Activity and Pharmacological Profile
Indole-3-propionic acid (IPA) is not just a synthetic compound but a crucial metabolite produced by the gut microbiota from tryptophan.[13][14][15] It has a wide range of biological activities, making it a molecule of high interest for therapeutic applications.
-
Neuroprotection: IPA has demonstrated significant neuroprotective effects, primarily through its potent antioxidant properties.[8] It is a powerful scavenger of free radicals and can protect neurons from oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's.[8][13]
-
Anti-inflammatory and Immune-modulatory Effects: IPA can attenuate inflammation by inhibiting the synthesis of proinflammatory cytokines.[15] Its mechanism often involves the activation of receptors such as the Aryl hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR), which play roles in regulating immune responses.[14][16]
-
Gut-Blood Barrier Integrity: Studies have shown that IPA can improve the function of the gut-blood barrier by increasing the expression of tight junction proteins like claudins.[13]
-
Bone Metabolism: Recent research has highlighted IPA's role in bone metabolism. It promotes the differentiation of osteoblasts, which are responsible for bone formation, and inhibits the activity of osteoclasts, which are involved in bone resorption.[16] This dual action suggests its potential in treating bone metabolic disorders.[16]
-
Antitumor Potential: Some studies suggest that IPA may have protective effects against certain carcinogens and possess antitumor properties.[13][14] Derivatives of indole-propanoic acid have also been investigated as cytotoxic agents against various tumor cell lines.[12][17]
Mechanism of Action
The diverse biological effects of IPA are a result of its interaction with multiple cellular targets and signaling pathways.
Caption: Simplified signaling pathways modulated by Indole-3-propionic acid (IPA).
As illustrated, IPA can directly activate nuclear receptors like AhR and PXR.[16] This activation can lead to the modulation of downstream inflammatory pathways, such as the NF-κB pathway.[16] Furthermore, IPA's influence on bone metabolism is partly mediated by its ability to upregulate mitochondrial transcription factor A (Tfam), which promotes osteoblast differentiation.[16]
Applications in Research and Therapeutics
The multifaceted biological profile of indole-propanoic acid and its derivatives makes them valuable tools and potential therapeutic candidates.
-
Drug Discovery: The indole-propanoic acid scaffold is being used to design new inhibitors for various therapeutic targets. For example, derivatives have been developed as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory diseases.[18]
-
Neurodegenerative Disease Research: Due to its neuroprotective properties, IPA is widely used in preclinical models to study and counteract the mechanisms of neuronal damage.[8]
-
Gut Microbiota Research: As a key metabolite, IPA is studied to understand the complex interplay between the gut microbiome and host health, particularly in the context of cardiovascular and metabolic diseases.[13][15]
-
Agricultural Applications: Some indole derivatives, including those related to IPA, are investigated as plant growth regulators to improve crop yields and stress resilience.[8]
Analytical Methodologies
The detection and quantification of 2-(1H-indol-3-yl)propanoic acid and its isomers in biological and other matrices are crucial for research. High-performance liquid chromatography (HPLC) is a commonly employed technique. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can effectively separate these compounds for analysis.[9] For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS).
Safety and Handling
Based on available Safety Data Sheets (SDS), 3-(1H-indol-3-yl)propanoic acid is considered hazardous.[7][19][20]
-
Hazards: It is harmful if swallowed and causes skin, eye, and respiratory irritation.[7][19][20]
-
Precautions for Safe Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][21][22]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It may be light-sensitive.[10][20][22]
It is imperative to consult the specific SDS for any particular batch of the compound before handling.
Conclusion
2-(1H-indol-3-yl)propanoic acid and its isomers, particularly Indole-3-propionic acid, represent a class of compounds with profound biological significance. From its origins as a gut microbiota metabolite to its potential as a therapeutic agent for a range of diseases, the indole-propanoic acid scaffold continues to be a fertile ground for scientific discovery. This guide provides a comprehensive overview for researchers and drug development professionals, highlighting the key chemical, biological, and safety aspects of these versatile molecules.
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